Iodopropynyl butylcarbamate is a broad-spectrum biocide with potent fungicidal, algicidal, and bactericidal properties. [ [], [] ] It is widely used as a preservative in various industrial and consumer products, including:
Iodopropynyl butylcarbamate effectively inhibits the growth of a wide range of microorganisms, preventing product spoilage and extending shelf life. [ [], [] ] Its efficacy at low concentrations makes it a valuable preservative in various formulations. [ [], [] ]
The synthesis of 3-iodo-2-propynyl butylcarbamate involves several key steps:
This method has been noted for producing high-purity 3-iodo-2-propynyl butylcarbamate with minimal by-products.
The molecular structure of 3-iodo-2-propynyl butylcarbamate features a propynyl group attached to a butyl carbamate moiety, with an iodine atom substituted at the third carbon position of the propynyl group.
CCCCNC(=O)OCC#CI3-Iodo-2-propynyl butylcarbamate undergoes several chemical reactions:
The mechanism of action of 3-iodo-2-propynyl butylcarbamate involves its function as an antimicrobial agent:
The physical and chemical properties of 3-iodo-2-propynyl butylcarbamate are crucial for its application:
These properties influence its behavior in formulations and environmental interactions.
3-Iodo-2-propynyl butylcarbamate has several scientific applications:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2